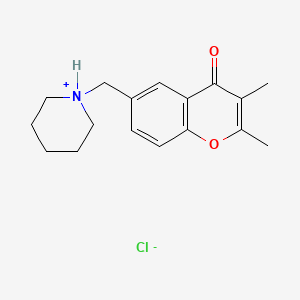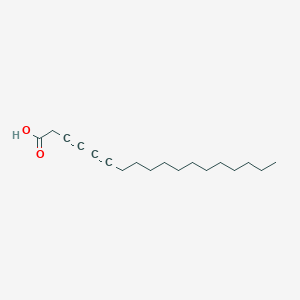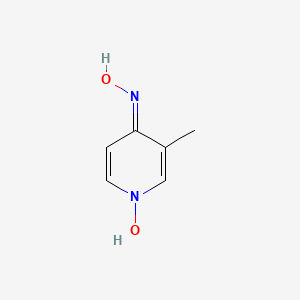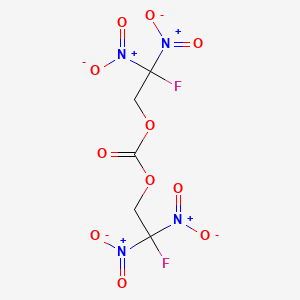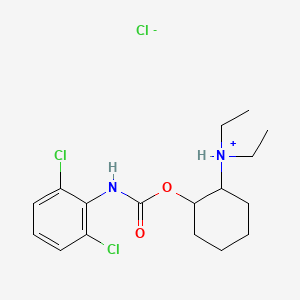
2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a diethylamino group attached to a cyclohexyl ring, which is further connected to a 2,6-dichlorocarbanilate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride typically involves multiple steps. One common method includes the reaction of 2-(Diethylamino)ethyl chloride hydrochloride with cyclohexylamine to form an intermediate, which is then reacted with 2,6-dichlorophenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale reactions might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs of the original compound.
Applications De Recherche Scientifique
2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent or its effects on biological pathways.
Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)ethyl chloride hydrochloride: A related compound used as an intermediate in organic synthesis.
2-(Diethylamino)ethyl 2-cyclohexyl-2-phenylpropanoate hydrochloride:
Uniqueness
2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
20186-51-0 |
|---|---|
Formule moléculaire |
C17H25Cl3N2O2 |
Poids moléculaire |
395.7 g/mol |
Nom IUPAC |
[2-[(2,6-dichlorophenyl)carbamoyloxy]cyclohexyl]-diethylazanium;chloride |
InChI |
InChI=1S/C17H24Cl2N2O2.ClH/c1-3-21(4-2)14-10-5-6-11-15(14)23-17(22)20-16-12(18)8-7-9-13(16)19;/h7-9,14-15H,3-6,10-11H2,1-2H3,(H,20,22);1H |
Clé InChI |
ALOSFTQSNXUWGT-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)C1CCCCC1OC(=O)NC2=C(C=CC=C2Cl)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





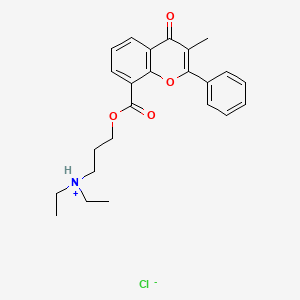
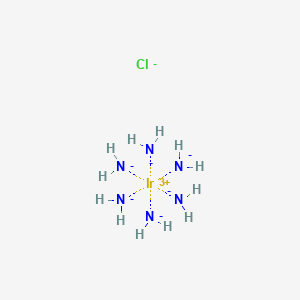
![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)
